molecular formula C12H12N2OS B3122488 N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide CAS No. 303147-48-0

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide

Cat. No.: B3122488
CAS No.: 303147-48-0
M. Wt: 232.3 g/mol
InChI Key: MBZIURKELNUSFR-UHFFFAOYSA-N
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Description

“N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C16H14N2OS . It is also known as “N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide” and has a CAS Number of 303147-28-6 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 282.360 Da, and the monoisotopic mass is 282.082672 Da .

Scientific Research Applications

1. Molecular Structure and Interaction

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide and its analogs have been studied for their molecular structures and interactions. These compounds, including analogs like PHI492, PHI493, and PHI495, are noted for their potent inhibition of Bruton's tyrosine kinase (BTK). Their molecular structures are characterized by similar hydrogen-bonding networks and crystal packing. The study of these structures has highlighted the importance of cyano-amide hydrogen bonding and the role of conjugated pi-systems in ensuring molecular planarity and stability (Ghosh, Jennissen, Zheng, & Uckun, 2000).

2. Antibacterial Applications

Research on derivatives of this compound has revealed their potential in antibacterial applications. For instance, compounds like 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole have demonstrated notable antibacterial activities against organisms such as E. coli and Streptococcus (Shu-jun, 2006).

3. Synthesis of Heterocycles for Antimicrobial Evaluation

The compound has been used in the synthesis of various heterocycles, which incorporate a sulfamoyl moiety. These heterocycles have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. Such studies are significant in exploring new avenues for antimicrobial therapy (Darwish, Atia, & Farag, 2014).

4. Development of Cyclopropanecarboxamides

Research has also focused on the development of di- and trisubstituted cyclopropanecarboxamides, with studies exploring the direct arylation of methylene C(sp3)-H bond of cyclopropanes. This area of research is crucial for the assembly of novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds, which have potential applications in various fields (Parella, Gopalakrishnan, & Babu, 2013).

Safety and Hazards

The safety and hazards associated with “N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide” are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Properties

IUPAC Name

N-(5-cyano-2-methylsulfanylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZIURKELNUSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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